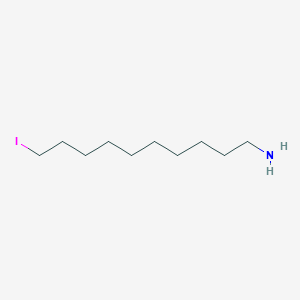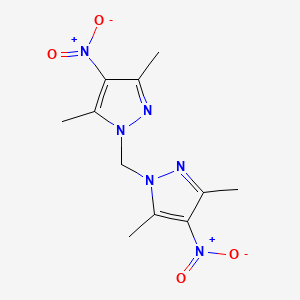
1,1'-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems .
Méthodes De Préparation
The synthesis of 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) typically involves the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with formaldehyde under acidic conditions. This reaction forms the methylene bridge linking the two pyrazole rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Applications De Recherche Scientifique
1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) involves its interaction with molecular targets through hydrogen bonding and other intermolecular interactions. The nitro groups can participate in electron transfer processes, while the pyrazole rings can engage in π-π stacking interactions with aromatic systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-Methylenebis(3,5-dimethyl-4-nitro-1H-pyrazole) include:
3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
1,1’-Methanediylbis(N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine): Another bis-pyrazole compound with different substituents.
1,1’-Ethane-1,2-diylbis(N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine): A structurally similar compound with an ethane bridge instead of a methylene bridge
These compounds share structural similarities but differ in their substituents and bridging groups, which can influence their chemical reactivity and applications.
Propriétés
Numéro CAS |
113560-63-7 |
|---|---|
Formule moléculaire |
C11H14N6O4 |
Poids moléculaire |
294.27 g/mol |
Nom IUPAC |
1-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-3,5-dimethyl-4-nitropyrazole |
InChI |
InChI=1S/C11H14N6O4/c1-6-10(16(18)19)8(3)14(12-6)5-15-9(4)11(17(20)21)7(2)13-15/h5H2,1-4H3 |
Clé InChI |
NLPWKWKKRUNSTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CN2C(=C(C(=N2)C)[N+](=O)[O-])C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


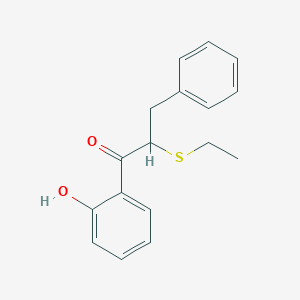

![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)

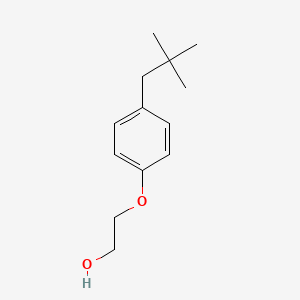
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)


![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)
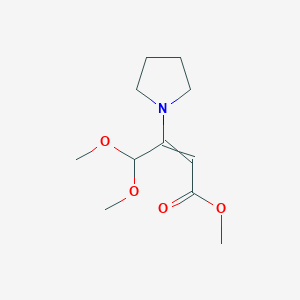

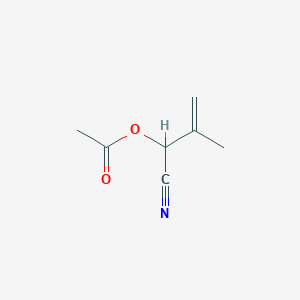
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
